molecular formula C23H24N4O2 B2566270 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899387-79-2

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2566270
CAS No.: 899387-79-2
M. Wt: 388.471
InChI Key: NCDFNTFXECWHSY-UHFFFAOYSA-N
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Description

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Biological Activity

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N4O2 and a molecular weight of approximately 388.47 g/mol. Its structure features a combination of pyridine, pyrrolo, and pyrimidine rings, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Involving the reaction of substituted aniline derivatives with 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine intermediates.
  • Hydrolysis : Conversion of ester derivatives to carboxylic acids followed by amide formation.
  • Cyclization : Formation of the final heterocyclic structure through cyclization reactions.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against coronaviruses. In vitro assays demonstrated that certain derivatives could inhibit viral growth by over 90% at specific concentrations without causing cytotoxic effects on Vero cells . Molecular docking studies suggest strong interactions with the main protease (Mpro) of coronaviruses, indicating a potential mechanism for its antiviral activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In various bioassays, it showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Molecular docking studies have highlighted the potential anticancer activity of this compound by targeting key receptors involved in cancer proliferation. For instance, interactions with EGFR tyrosine kinase have been explored, showing promise in inhibiting tumor growth in specific cancer cell lines .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of several derivatives against SARS-CoV-2 using Vero cells. The results indicated that these compounds could prevent viral replication effectively while maintaining low levels of cytotoxicity .

Case Study 2: Anti-inflammatory Activity

In a model using carrageenan-induced paw edema in rats, compounds derived from 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine demonstrated significant anti-inflammatory effects comparable to indomethacin .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
7-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidineSimilar heterocyclic structureAntimicrobial
N-butyl-pyrido[2,3-d]pyrimidinoneContains pyridine and pyrimidine ringsAnalgesic
Benzyl-pyrimido[5,4-e][1,3]thiazoleIncorporates thiazole ringAnticancer

This table highlights the diversity within this class of heterocycles while emphasizing the unique combination of functionalities present in this compound that may contribute to its distinct biological profile.

Properties

IUPAC Name

6-benzyl-N,N-diethyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-25(5-2)23(29)19-14-18-21(27(19)15-17-11-7-6-8-12-17)24-20-16(3)10-9-13-26(20)22(18)28/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFNTFXECWHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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